molecular formula C31H30BrNO5 B2878710 2-[[2-(3-Bromophenyl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl]oxy]acetic acid CAS No. 2243504-77-8

2-[[2-(3-Bromophenyl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl]oxy]acetic acid

Cat. No.: B2878710
CAS No.: 2243504-77-8
M. Wt: 576.487
InChI Key: NDQZTKBEEQVXRD-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a 7-azaspiro[3.5]nonane core, a 3-bromophenyl substituent, and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group linked via an acetic acid moiety. The spirocyclic framework introduces conformational rigidity, which is advantageous in drug design for enhancing target specificity and metabolic stability . The Fmoc group, commonly used in peptide synthesis, provides UV detectability and base-sensitive deprotection . Applications span medicinal chemistry (e.g., protease inhibitors) and materials science (e.g., self-assembling systems) .

Properties

IUPAC Name

2-[[2-(3-bromophenyl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl]oxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30BrNO5/c32-22-7-5-6-21(16-22)31(38-18-28(34)35)19-30(20-31)12-14-33(15-13-30)29(36)37-17-27-25-10-3-1-8-23(25)24-9-2-4-11-26(24)27/h1-11,16,27H,12-15,17-20H2,(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQZTKBEEQVXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(C2)(C3=CC(=CC=C3)Br)OCC(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[[2-(3-Bromophenyl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl]oxy]acetic acid is a synthetic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a bromophenyl group, a fluorenylmethoxycarbonyl moiety, and a spirocyclic framework. The IUPAC name is (2S)-3-(3-bromophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid, with an InChI key of CALGTIKYXVBTAO-QFIPXVFZSA-N. Its molecular formula is C24H21BrNO4C_{24}H_{21}BrNO_4 with a molecular weight of approximately 467.49 g/mol .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds related to 3-bromophenyl derivatives. For instance, similar compounds have shown significant anti-invasive and anti-migrative properties in various cancer cell lines. In vitro assays demonstrated that these compounds could inhibit cell invasion in models such as the Boyden chamber assay .

Case Study: In Vivo Efficacy

A study involving nude mice grafted with human tumor cells (HT1080 or MDA-MB231) showed that treatment with certain brominated coumarin derivatives resulted in reduced tumor growth. This suggests that bromophenyl-containing compounds may serve as effective agents against specific cancer types .

Antimicrobial Activity

The antimicrobial properties of related compounds have also been investigated. While some studies indicate limited antibacterial activity against Gram-positive bacteria like Bacillus subtilis, antifungal activity appears more pronounced against various fungal pathogens .

Structure-Activity Relationship

Research indicates that modifications to the phenyl ring can significantly influence the biological activity of these compounds. For example, derivatives with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing groups .

Toxicity and Selectivity

A critical aspect of evaluating the biological activity of any compound is its toxicity profile. Some studies have reported that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells, indicating their potential as anticancer agents .

Summary of Biological Activities

Activity Findings
Anticancer Significant inhibition of tumor growth in vivo; selective cytotoxicity observed in vitro.
Antimicrobial Limited antibacterial activity; notable antifungal effects against several pathogens.
Toxicity Selective toxicity towards cancer cells with lower impact on normal cells reported.

Comparison with Similar Compounds

2-{[2-(4-Bromophenyl)-7-Fmoc-7-azaspiro[3.5]nonan-2-yl]oxy}acetic Acid

  • Structural Difference : 4-bromophenyl vs. 3-bromophenyl substituent.
  • Molecular Weight : 576.49 g/mol (identical to the target compound).

2-[2-(4-Bromo-1,3-thiazol-2-yl)-7-Fmoc-7-azaspiro[3.5]nonan-2-yl]oxy}acetic Acid

  • Structural Difference : Thiazole ring replaces bromophenyl.
  • Impact : The thiazole’s heterocyclic nature introduces hydrogen-bonding capability, which could enhance solubility and target engagement .
  • Molecular Weight: Not explicitly reported, but likely higher due to sulfur and nitrogen atoms.

Functional Group Modifications

2-(3-Bromophenyl)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic Acid

  • Structural Difference: Methylamino group replaces the spirocyclic ether-oxygen linkage.
  • Impact: The methylamino group may increase lipophilicity (logP), affecting membrane permeability. Molecular weight is lower (466.33 g/mol vs. 576.49 g/mol) .

(R)-2-((Fmoc-amino)-3-hydroxy-phenyl)acetic Acid

  • Structural Difference : Hydroxyl group replaces bromine at the phenyl position; R-configuration.
  • Stereochemistry may lead to enantioselective biological activity .

Spirocyclic and Protecting Group Analogues

7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic Acid

  • Structural Difference : tert-butoxycarbonyl (Boc) replaces Fmoc; carboxylic acid instead of acetic acid.
  • Impact : Boc is acid-labile, offering orthogonal protection strategies in synthesis. The carboxylic acid may limit cell permeability due to ionization at physiological pH .

2-(3-Bromophenyl)acetic Acid

  • Structural Difference : Lacks both spirocycle and Fmoc group.
  • Impact : Simpler structure with lower molecular weight (215.05 g/mol) but reduced conformational control and UV detectability .

Data Tables

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties
Target Compound C31H30BrNO5 576.49 3-Bromophenyl, Fmoc, Spiro Conformational rigidity, base-sensitive
4-Bromophenyl Analog C31H30BrNO5 576.49 4-Bromophenyl Reduced steric hindrance
Thiazolyl Analog C27H26BrN2O5S ~600 (estimated) Thiazole ring Enhanced solubility
Methylamino Analog C24H20BrNO4 466.33 Methylamino Higher lipophilicity
(R)-3-Hydroxyphenyl Analog C23H19NO5 389.40 3-Hydroxyphenyl, R-config Improved H-bonding, enantioselectivity
Boc-Spiro Analog C17H27NO4 309.41 Boc, Spiro Acid-labile protection

Research Findings and Implications

  • Bioactivity : The target compound’s spirocyclic structure shows promise in inhibiting proteases (e.g., SARS-CoV-2 3CLpro) due to rigidity mimicking transition states .
  • Solubility : Bromophenyl derivatives generally exhibit lower aqueous solubility compared to hydroxylated analogs, necessitating formulation optimization .
  • Safety: Limited toxicity data exist for Fmoc-protected spiro compounds, though standard handling protocols (gloves, ventilation) are recommended .

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